

Application of [Des-Arg9]-Bradykinin in Inflammation Research: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: [Des-Arg9]-Bradykinin

Cat. No.: B550201

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Introduction

[Des-Arg9]-Bradykinin is the active metabolite of bradykinin, a potent pro-inflammatory peptide. It is a highly selective and potent agonist for the bradykinin B1 receptor (B1R), a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and pro-inflammatory mediators like cytokines and bacterial lipopolysaccharide (LPS).[1][2] This inducible nature makes the **[Des-Arg9]-Bradykinin/B1R** axis a key player in the transition from acute to chronic inflammation and a compelling target for therapeutic intervention in various inflammatory diseases.

Activation of the B1R by **[Des-Arg9]-Bradykinin** initiates a cascade of intracellular signaling events that contribute to the cardinal signs of inflammation. These include increased vascular permeability, vasodilation, and the recruitment of immune cells, particularly neutrophils, to the site of inflammation.[3][4] Furthermore, the **[Des-Arg9]-Bradykinin/B1R** pathway is implicated in the pathogenesis of chronic pain, where it contributes to hyperalgesia.[5]

These application notes provide a comprehensive overview of the use of **[Des-Arg9]-Bradykinin** in inflammation research, including its pharmacological properties, key signaling pathways, and detailed protocols for its application in both in vitro and in vivo experimental models.

Quantitative Data

The following tables summarize key quantitative parameters related to the activity of **[Des-Arg9]-Bradykinin** in various experimental systems.

Table 1: Receptor Binding Affinities (K_i) and Potencies (EC₅₀/pD₂) of **[Des-Arg9]-Bradykinin**

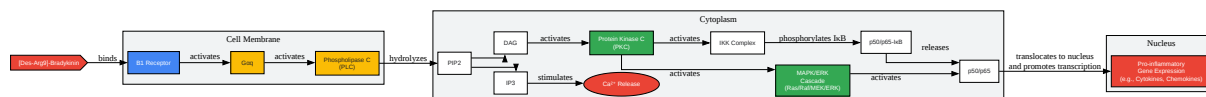
Parameter	Species/Tissue/Cell Line	Value	Reference
K _i (B1 Receptor)	Human	1.93 μM	[6]
K _i (B2 Receptor)	Human	8.1 μM	[6]
EC ₅₀ (B1 Receptor Activation)	Human 293-AEQ17 cells (Calcium mobilization)	112 nM	[3]
EC ₅₀ (B1 Receptor Activation)	Murine 293-AEQ17 cells (Calcium mobilization)	39 nM	[7]
EC ₅₀ (Contraction)	Human Ileum (incubated overnight)	183 nM	[8]
pD ₂ (Relaxation)	Dog Renal Artery	8.6	[6]
EC ₅₀ (Contraction)	Guinea-pig Gallbladder (6h equilibration)	16.4 pM	[9]

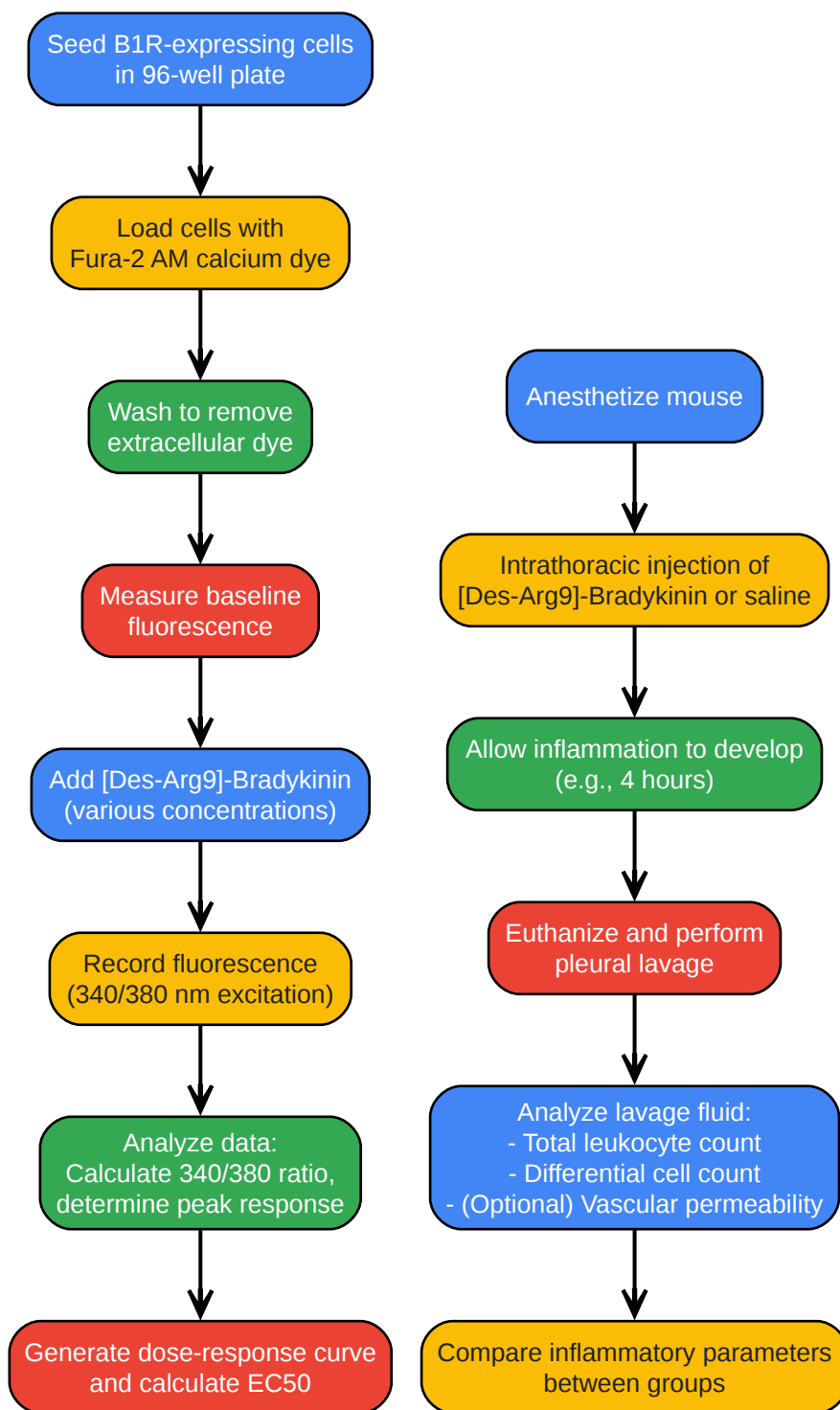
Table 2: In Vivo Dosing and Effects of **[Des-Arg9]-Bradykinin** in Animal Models of Inflammation

Animal Model	Species	Dose Range	Effect	Reference
Knee Joint Inflammation	Rat	0.05 - 10 nmol (intra-articular)	Reduction in tolerated load (mechanical hyperalgesia)	[5]
Paw Inflammation (UV irradiation)	Rat	Not specified (intravenous)	Reduced paw withdrawal latency (thermal hyperalgesia)	[5]
Pleurisy	Mouse	10 - 100 nmol (intrathoracic)	Increased vascular permeability and neutrophil influx	[10]
Hypotension	Rabbit (LPS-treated)	Dose-dependent	Decrease in blood pressure	[6]
Experimental Allergic Encephalomyelitis	Rabbit	Not applicable (endogenous levels measured)	Increased blood concentration (168.0 pg/ml vs 96.1 pg/ml in control)	[11]

Signaling Pathways

Activation of the B1 receptor by **[Des-Arg9]-Bradykinin** triggers multiple downstream signaling cascades that mediate its pro-inflammatory effects. The primary pathway involves the coupling of the B1R to Gαq, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade can subsequently activate the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Nuclear Factor-kappa B (NF-κB) pathways, leading to the transcription of pro-inflammatory genes.[12][13]





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